molecular formula C16H10Br2S B12009435 2,5-Bis(4-bromophenyl)thiophene CAS No. 63574-85-6

2,5-Bis(4-bromophenyl)thiophene

Katalognummer: B12009435
CAS-Nummer: 63574-85-6
Molekulargewicht: 394.1 g/mol
InChI-Schlüssel: NSEMERYXZLFBKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(4-bromophenyl)thiophene is an organic compound with the molecular formula C16H10Br2S. It is a derivative of thiophene, where two bromophenyl groups are attached at the 2 and 5 positions of the thiophene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Bis(4-bromophenyl)thiophene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, where 2,5-dibromothiophene is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst . The reaction typically occurs in a solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Bis(4-bromophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.

    Oxidation Products: Sulfoxides and sulfones are the primary products.

    Reduction Products: Reduced bromophenyl derivatives are obtained.

Wirkmechanismus

The mechanism of action of 2,5-Bis(4-bromophenyl)thiophene involves its interaction with molecular targets through its bromophenyl and thiophene moieties. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biological pathways and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,5-Bis(4-bromophenyl)thiophene is unique due to the presence of bromine atoms, which enhance its reactivity and allow for versatile chemical modifications. This makes it a valuable compound in the synthesis of complex organic molecules and materials .

Eigenschaften

CAS-Nummer

63574-85-6

Molekularformel

C16H10Br2S

Molekulargewicht

394.1 g/mol

IUPAC-Name

2,5-bis(4-bromophenyl)thiophene

InChI

InChI=1S/C16H10Br2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H

InChI-Schlüssel

NSEMERYXZLFBKN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.